1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4S and a molecular weight of 295.36 g/mol It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a sulfonamide group attached to a phenylethene moiety
Scientific Research Applications
1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxylic acid group: This step often involves oxidation reactions to introduce the carboxyl functionality.
Attachment of the sulfonamide group: This can be done through sulfonylation reactions using sulfonyl chlorides and amines.
Addition of the phenylethene moiety: This step involves coupling reactions to attach the phenylethene group to the sulfonamide.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenylethene moiety can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethene moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall activity .
Comparison with Similar Compounds
1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Phenylethenesulfonamido)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical reactivity and biological activity.
1-(2-Phenylethenesulfonamido)cyclopentane-1-sulfonic acid:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMXTCRVCWSTGP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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